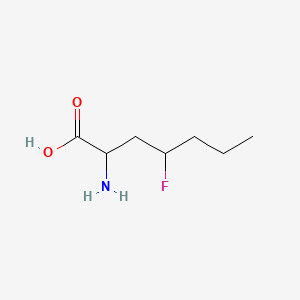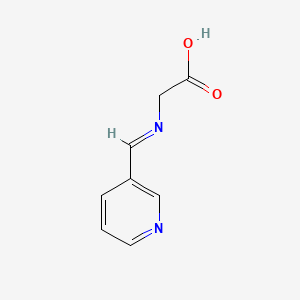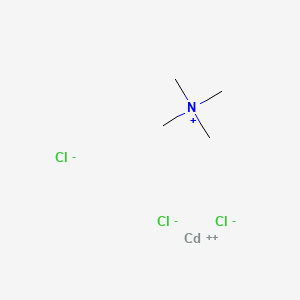
Tetramethylammonium trichlorocadmate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethylammonium trichlorocadmate is an inorganic compound with the formula ( \text{C}4\text{H}{12}\text{CdCl}_3\text{N} ). It is a quaternary ammonium salt where the tetramethylammonium cation (( \text{N(CH}_3\text{)}_4^+ )) is paired with the trichlorocadmate anion (( \text{CdCl}_3^- )). This compound is known for its unique properties and applications in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions: Tetramethylammonium trichlorocadmate can be synthesized through a metathesis reaction. One common method involves reacting tetramethylammonium chloride with cadmium chloride in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions: Tetramethylammonium trichlorocadmate undergoes several types of chemical reactions, including:
Substitution Reactions: The trichlorocadmate anion can participate in substitution reactions where one or more chloride ions are replaced by other ligands.
Complexation Reactions: The compound can form complexes with other metal ions or ligands, altering its chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halide salts, which can replace chloride ions under appropriate conditions.
Complexation Reactions: Ligands such as ammonia or phosphines are used to form complexes with the cadmium center.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield tetramethylammonium salts with different anions, while complexation reactions can produce various cadmium-ligand complexes .
科学的研究の応用
Tetramethylammonium trichlorocadmate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other cadmium-containing compounds and as a catalyst in certain chemical reactions.
Biology: The compound is employed in studies involving cadmium’s biological effects and interactions with biomolecules.
Medicine: Research into the toxicological effects of cadmium compounds often utilizes this compound as a model compound.
Industry: It finds applications in materials science, particularly in the development of cadmium-based materials with specific properties
作用機序
The mechanism of action of tetramethylammonium trichlorocadmate involves its interaction with molecular targets through its cadmium center. The cadmium ion can coordinate with various ligands, influencing the compound’s reactivity and properties. In biological systems, cadmium can interact with proteins and enzymes, potentially disrupting their function and leading to toxic effects .
類似化合物との比較
Tetramethylammonium Chloride: A simpler quaternary ammonium salt with similar cationic structure but different anionic composition.
Tetramethylammonium Fluoride: Another quaternary ammonium salt known for its use in nucleophilic fluorination reactions.
Tetramethylammonium Hydroxide: Used as a strong base in various chemical reactions.
Uniqueness: Tetramethylammonium trichlorocadmate is unique due to its cadmium content, which imparts specific chemical and physical properties not found in other tetramethylammonium salts. Its ability to form complexes with cadmium makes it particularly valuable in research involving cadmium chemistry and its applications .
特性
分子式 |
C4H12CdCl3N |
|---|---|
分子量 |
292.9 g/mol |
IUPAC名 |
cadmium(2+);tetramethylazanium;trichloride |
InChI |
InChI=1S/C4H12N.Cd.3ClH/c1-5(2,3)4;;;;/h1-4H3;;3*1H/q+1;+2;;;/p-3 |
InChIキー |
FUQNDTZDIWHARV-UHFFFAOYSA-K |
正規SMILES |
C[N+](C)(C)C.[Cl-].[Cl-].[Cl-].[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


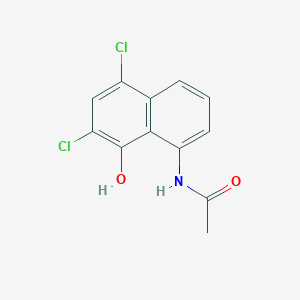

![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate](/img/structure/B13830747.png)
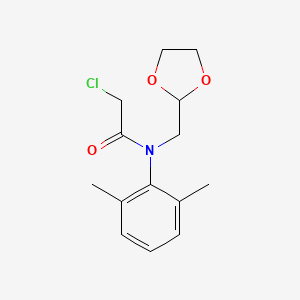
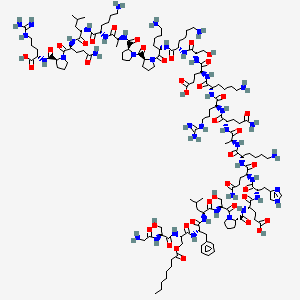
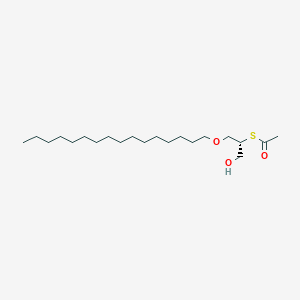
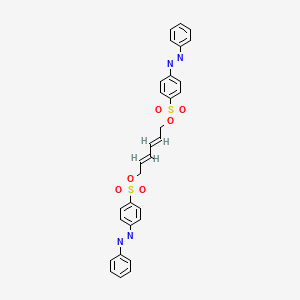
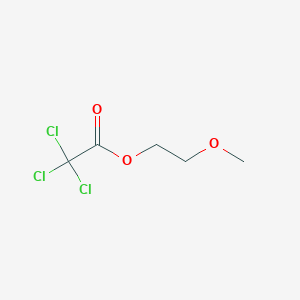
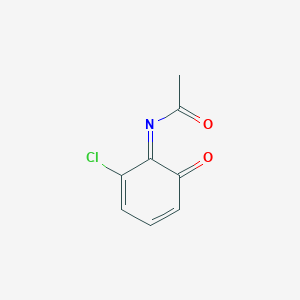

![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
![(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B13830802.png)
